Sordidone belongs to the family of xanthones, which are polyphenolic compounds known for their diverse biological properties. The compound is derived from the chlorination of 5,7-dihydroxy-2,6-dimethylchromone using sulfuryl chloride, a method that highlights its synthetic accessibility and relevance in pharmaceutical chemistry .
The synthesis of sordidone involves several key steps:
Sordidone possesses a complex molecular structure characterized by multiple hydroxyl groups and chlorine substituents on a chromone backbone. Its molecular formula is C15H10Cl2O4, with a molecular weight of approximately 325.14 g/mol. The structural configuration contributes to its unique chemical properties and potential biological activities.
Spectroscopic data such as Infrared (IR) spectroscopy and NMR are used to elucidate the molecular structure:
Sordidone undergoes various chemical reactions typical of xanthones:
Further studies are necessary to elucidate the precise biochemical pathways influenced by sordidone .
Sordidone exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
Sordidone has potential applications in various scientific fields:
Sordidone (systematic name: 8-Chloro-5,7-dihydroxy-2,6-dimethylchromen-4-one) is a chromenone-derived heterocyclic compound with the molecular formula $\ce{C11H9ClO4}$. Structurally, it features a benzopyran core with chloro, hydroxy, and methyl substituents, positioning it within a class of molecules studied for bioactive potential. Chromenones are recognized for diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, though Sordidone itself remains underexplored relative to analogs like flavonoids or coumarins [1]. Contemporary scholarship primarily references Sordidone in synthetic chemistry contexts, where its halogenated structure presents challenges in regioselective functionalization. For example, PubChem records (CID 54147394) catalog its basic physicochemical properties but note sparse experimental data beyond spectral characterization [1]. No clinical or in vivo studies are documented, reflecting its status as a research compound rather than a therapeutic agent.
Table 1: Key Chromenone Derivatives in Biomedical Research
Compound | Core Structure | Bioactive Properties | Research Maturity |
---|---|---|---|
Sordidone | Halogenated chromenone | Unknown (preliminary in vitro only) | Low |
Flavonoids (e.g., Quercetin) | Hydroxylated chromenone | Antioxidant, anti-inflammatory | High (clinical trials) |
Coumarins (e.g., Warfarin) | Benzopyran-2-one | Anticoagulant, antimicrobial | High (FDA-approved) |
The study of Sordidone intersects with two principal theoretical frameworks: computational chemistry and structure-activity relationship (SAR) modeling. Density Functional Theory (DFT) simulations predict its electronic properties, such as HOMO-LUMO energy gaps (~3.2 eV), indicating moderate reactivity conducive to nucleophilic attack at the C4 carbonyl site [1]. Molecular docking studies further suggest affinity for kinase enzymes (e.g., CDK2) due to hydrogen bonding via hydroxy groups and hydrophobic interactions with methyl substituents. However, these models require empirical validation.
Complementarily, retrosynthetic analysis frameworks guide its laboratory synthesis. The chromenone core is typically constructed via Kostanecki acylation or transition-metal-catalyzed cyclization, with chloro and methyl groups introduced via electrophilic substitution. Recent advances in green chemistry propose microwave-assisted synthesis to improve yield from current benchmarks (~15-20%) [1].
This review identifies four unresolved research gaps through systematic analysis of existing literature:
Primary objectives include:
Table 2: Research Gaps and Proposed Addressing Strategies
Gap Type | Specific Challenge | Recommended Approach |
---|---|---|
Mechanistic | Unvalidated targets | Kinase inhibition assays (e.g., CDK2) |
Methodological | Low regioselectivity in synthesis | Dirhodium-catalyzed C-H functionalization |
Contextual | Limited bioactivity screening | Cytotoxicity panels (NCI-60 cell lines) |
Analytical | Undefined ADME properties | Hepatocyte microsomal stability assays |
This analysis focuses exclusively on:
Excluded domains comprise:
These delimitations ensure focused advancement in foundational chemistry and preliminary bioactivity—prerequisites for translational research. Future reviews may address excluded domains upon accumulation of primary data.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2